molecular formula C16H19OP B7884527 1-(3,5-Dimethylphenyl)phosphonoyl-3,5-dimethylbenzene

1-(3,5-Dimethylphenyl)phosphonoyl-3,5-dimethylbenzene

Cat. No.: B7884527
M. Wt: 258.29 g/mol
InChI Key: AWAYSUMOANJULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)phosphonoyl-3,5-dimethylbenzene is an organophosphorus compound with the molecular formula C16H19OP and a molecular weight of 258.295 g/mol . This compound is characterized by the presence of two 3,5-dimethylphenyl groups attached to a phosphonoyl group, making it a unique and versatile chemical entity.

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)phosphonoyl-3,5-dimethylbenzene typically involves the reaction of 3,5-dimethylphenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)phosphonoyl-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)phosphonoyl-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)phosphonoyl-3,5-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The phosphonoyl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(3,5-Dimethylphenyl)phosphonoyl-3,5-dimethylbenzene include:

The uniqueness of this compound lies in its dual 3,5-dimethylphenyl groups, which enhance its steric and electronic properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)phosphonoyl-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAYSUMOANJULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)C2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.